molecular formula C9H7NO2S2 B1275994 (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid CAS No. 855716-78-8

(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid

Cat. No. B1275994
CAS RN: 855716-78-8
M. Wt: 225.3 g/mol
InChI Key: PSWAJRIIRPRMQB-UHFFFAOYSA-N
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Description

“(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C9H7NO2S2 and a molecular weight of 225.29 .


Molecular Structure Analysis

The molecular structure of “(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid” consists of a thiazole ring attached to a thiophene ring via an acetic acid moiety . The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms .


Chemical Reactions Analysis

Thiazole compounds, including “(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid”, can undergo various chemical reactions due to their aromaticity . These reactions include donor-acceptor, nucleophilic, and oxidation reactions .

Scientific Research Applications

Proteomics Research

(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid: is utilized in proteomics research due to its biochemical properties . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound could be used to modify proteins or peptides to study their structure-activity relationships, which is crucial for understanding cellular processes.

DNA Interaction Studies

Thiazole derivatives are known to bind to DNA and interact with topoisomerase II . This interaction can result in DNA double-strand breaks, leading to cell death. Researchers can use (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid to study these interactions and develop new cancer therapies.

Antimicrobial Activity

The antimicrobial activity of thiazole derivatives has been documented, with certain substitutions on the phenyl ring enhancing this effect . (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid can be studied for its potential as an antimicrobial agent, possibly leading to the development of new antibiotics.

Analgesic and Anti-inflammatory Applications

Some thiazole compounds have shown significant analgesic and anti-inflammatory activities . Research into (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid could uncover new pain relief medications with fewer side effects than current options.

Chemical Property Analysis

The molecular structure and physical properties of (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid, such as melting point, boiling point, and density, are of interest in chemical property analysis . This information is vital for the synthesis and application of the compound in various fields.

Bioactive Molecule Synthesis

Thiazoles are versatile molecules that serve as building blocks for synthesizing bioactive compounds . (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid could be a precursor or an intermediate in the synthesis of molecules with potential therapeutic effects.

Mechanism of Action

The mechanism of action of thiazole compounds can vary widely depending on their specific structure and the biological system they interact with . They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Future Directions

Thiazole compounds, including “(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid”, have been the focus of medicinal chemists due to their wide range of biological activities . Future research may focus on developing novel therapeutic agents based on the thiazole scaffold .

properties

IUPAC Name

2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c11-8(12)4-6-5-14-9(10-6)7-2-1-3-13-7/h1-3,5H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWAJRIIRPRMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406608
Record name (2-thien-2-yl-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid

CAS RN

855716-78-8
Record name (2-thien-2-yl-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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